![molecular formula C12H20N4O B6603610 [N'-(adamantan-1-yl)carbamimidoyl]urea CAS No. 2253644-39-0](/img/structure/B6603610.png)
[N'-(adamantan-1-yl)carbamimidoyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[N’-(adamantan-1-yl)carbamimidoyl]urea is a compound that features an adamantane core, which is a highly stable and rigid polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [N’-(adamantan-1-yl)carbamimidoyl]urea typically involves the reaction of 1-adamantylamine with an isocyanate derivative. One common method is the reaction of 1-adamantylamine with 1,1’-carbonyldiimidazole to form the corresponding urea derivative . This reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of [N’-(adamantan-1-yl)carbamimidoyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as manganese compounds can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[N’-(adamantan-1-yl)carbamimidoyl]urea can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include hydroxylated adamantane derivatives, amine derivatives, and substituted urea compounds .
Scientific Research Applications
[N’-(adamantan-1-yl)carbamimidoyl]urea has several scientific research applications:
Mechanism of Action
The mechanism of action of [N’-(adamantan-1-yl)carbamimidoyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane core enhances the compound’s stability and allows it to effectively bind to its targets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: This compound is a synthetic cannabinoid with similar structural features.
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Known for its antiviral activity against dengue virus.
N-(adamantan-1-yl)ethyl isocyanate: Used in the synthesis of various urea derivatives.
Uniqueness
[N’-(adamantan-1-yl)carbamimidoyl]urea is unique due to its specific urea linkage and the presence of the adamantane core, which provides exceptional stability and rigidity. This makes it particularly valuable in applications requiring durable and stable compounds .
Properties
IUPAC Name |
[N'-(1-adamantyl)carbamimidoyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c13-10(15-11(14)17)16-12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H5,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLPXZLOENXAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(N)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
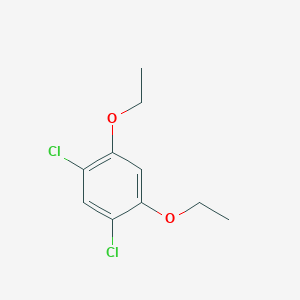
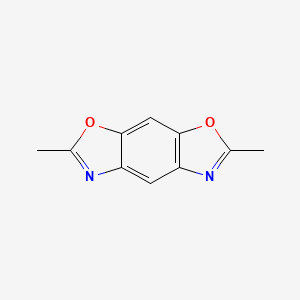
![2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B6603546.png)
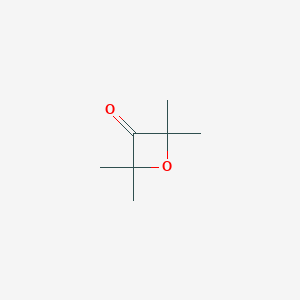
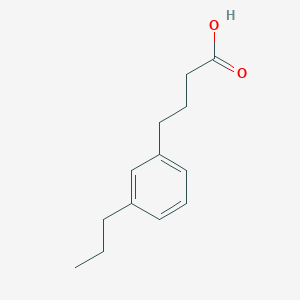
![2-[(4-acetylphenyl)sulfanyl]aceticacid](/img/structure/B6603571.png)
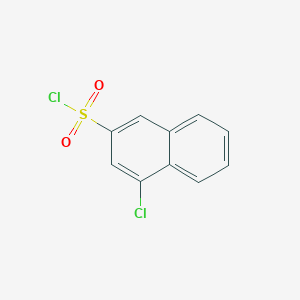


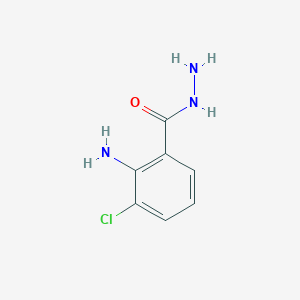
![ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6603597.png)
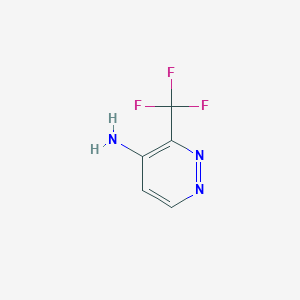
![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)
![ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine,phosphoricacid](/img/structure/B6603625.png)
